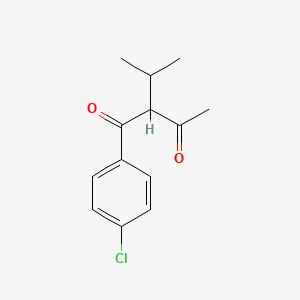

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione

Description

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione is a diketone derivative featuring a 4-chlorophenyl group and an isopropyl substituent. This compound belongs to a class of organic molecules where the diketone backbone (1,3-butanedione) is functionalized with halogenated aromatic and branched alkyl groups.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-propan-2-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-8(2)12(9(3)15)13(16)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPNUKUZNHGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with isopropyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Cytotoxic Activity and Substituent Trends

highlights the impact of halogen and alkyl substituents on cytotoxicity in chalcone derivatives tested against MCF-7 breast cancer cells:

- Chlorine vs. Bromine : Bromine substitution (e.g., compound 4: IC₅₀ = 22.41 μg/mL) correlates with higher potency compared to chlorine-substituted analogs (compound 2: IC₅₀ = 37.24 μg/mL) .

- Isopropyl Group : The presence of an isopropyl group in compound 4 (IC₅₀ = 22.41 μg/mL) suggests that branched alkyl chains enhance cytotoxicity, possibly by improving membrane permeability or target binding.

Table 2: Cytotoxic Activity of Chalcone Derivatives ()

| Compound | Substituents | IC₅₀ (μg/mL) | Activity Profile |

|---|---|---|---|

| 1 | 4-Cl-phenyl, p-tolyl | 1,484.75 | Low cytotoxicity |

| 2 | 4-Cl-phenyl, 4-tolylphenyl | 37.24 | Moderate cytotoxicity |

| 3 | 3-Br-phenyl, p-tolyl | 42.22 | Moderate cytotoxicity |

| 4 | 3-Br-phenyl, 4-isopropylphenyl | 22.41 | High cytotoxicity |

For the target compound, the isopropyl group may similarly enhance bioactivity, though its diketone core could alter the mechanism of action compared to chalcones.

Computational Insights into Substituent Effects

employed DFT studies to analyze chlorophenyl-containing compounds, revealing that electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., OH in 4CPHPP) significantly influence electronic properties.

Biological Activity

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aromatic ketone, characterized by a chlorophenyl group attached to a butanedione backbone. Its structural similarity to other compounds like Pyraclostrobin suggests potential biological functionalities, especially in disrupting cellular processes in pathogens.

The compound's mode of action is hypothesized to involve the inhibition of adenosine triphosphate (ATP) production in target cells, similar to Pyraclostrobin. This disruption occurs through interference with the mitochondrial respiratory chain, essential for ATP synthesis. The following biochemical pathways are notably affected:

- Mitochondrial Respiratory Chain : Inhibition leads to reduced energy production in cells, particularly in fungal organisms.

- Environmental Stability : Factors such as pH can influence the compound's solubility and bioavailability, affecting its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated moderate to strong activity against:

- Salmonella typhi

- Bacillus subtilis

The results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate specific pathways and molecular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Pharmacological Applications

The compound has been identified as a lead structure in drug discovery efforts aimed at developing new therapeutic agents. Its unique chemical properties allow it to be utilized in various applications:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.

- Agricultural Chemistry : Potential use as a fungicide or pesticide due to its inhibitory effects on fungal ATP production.

Q & A

Q. What are the standard analytical methods for characterizing 1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. This method is validated for related chlorophenyl-containing compounds and ensures resolution of impurities .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the 4-chlorophenyl and isopropyl groups, with chemical shifts typically observed at δ 7.3–7.5 ppm (aromatic protons) and δ 1.2–1.4 ppm (isopropyl methyl groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula (e.g., C₁₃H₁₃ClO₂).

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

Friedel-Crafts Acylation: Reacting 4-chlorobenzoyl chloride with isopropyl acetoacetate in the presence of Lewis acids (e.g., AlCl₃) to form the β-diketone backbone.

Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures to isolate the product.

Optimization: Reaction temperature (50–70°C) and solvent choice (e.g., dichloromethane) are critical for yield improvement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity Analysis: Use HPLC with the buffer system described in pharmacopeial guidelines to quantify impurities (e.g., chlorophenyl derivatives) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting distinct melting endotherms.

- Cross-Validation: Compare NMR data with structurally similar compounds, such as 3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-ones, to validate spectral assignments .

Q. What strategies optimize the synthesis yield of this compound?

Yield optimization requires:

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates compared to dichloromethane.

- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. How should impurities be identified and quantified in this compound?

- Reference Standards: Utilize pharmacopeial impurity standards, such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) and fenofibric acid derivatives, for HPLC calibration .

- Mass Spectrometry Imaging (MSI): Locate trace impurities in crude samples by correlating MS peaks with known fragmentation patterns.

- Limit Tests: Follow guidelines for residual solvents (e.g., ICH Q3C) using gas chromatography (GC).

Q. What advanced techniques confirm the three-dimensional structure of this compound?

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, as demonstrated for analogous compounds like 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuropyrimidin-4-one .

- Density Functional Theory (DFT): Computational modeling predicts vibrational frequencies (IR/Raman) and electronic properties, which can be cross-referenced with experimental data to validate the structure .

Q. How can researchers address contradictions in biological activity data across studies?

- Dose-Response Curves: Standardize assays (e.g., enzyme inhibition) using purified samples to eliminate interference from byproducts.

- Metabolite Profiling: Use LC-MS to identify degradation products that may alter activity.

- Receptor Binding Studies: Compare results with structurally related compounds, such as 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, to isolate structure-activity relationships .

Methodological Guidelines

Q. What validation parameters are critical for HPLC methods used in analyzing this compound?

- System Suitability: Ensure resolution (R > 2.0) between the analyte and impurities like 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid .

- Linearity and Accuracy: Calibrate using a 5-point curve (0.1–150 µg/mL) with R² ≥ 0.999.

- Robustness: Test pH (±0.2) and mobile phase composition (±5% methanol) variations to confirm method stability .

Q. How should stability studies be designed for this compound under various storage conditions?

- Forced Degradation: Expose samples to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical Monitoring: Use HPLC to track the formation of degradation products, such as hydrolyzed diketones or chlorophenyl derivatives .

- Kinetic Modeling: Calculate shelf life using Arrhenius equations for accelerated stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.